Home > Products > Screening Compounds P21573 > [Gln22]-beta-Amyloid (6-40)
[Gln22]-beta-Amyloid (6-40) -

[Gln22]-beta-Amyloid (6-40)

Catalog Number: EVT-247451
CAS Number:
Molecular Formula:
Molecular Weight: 3710.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Gln22]-beta-Amyloid (6-40) is a variant of the beta-amyloid peptide, specifically modified at position 22 where glutamic acid is replaced by glutamine. This modification is significant as it alters the peptide's aggregation properties and neurotoxicity, which are critical factors in the pathogenesis of Alzheimer’s disease. The beta-amyloid peptide is a key player in the development of amyloid plaques, which are characteristic of Alzheimer's disease. The [Gln22]-beta-Amyloid variant is particularly studied for its role in familial forms of Alzheimer's disease, where mutations in the amyloid precursor protein lead to increased aggregation and toxicity.

Source and Classification

[Gln22]-beta-Amyloid (6-40) is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide belongs to a class of peptides known as amyloid beta peptides, which are implicated in neurodegenerative diseases, particularly Alzheimer's disease. The specific classification of [Gln22]-beta-Amyloid (6-40) falls under modified beta-amyloid peptides, characterized by their unique amino acid substitutions that influence their biochemical behavior and pathological effects.

Synthesis Analysis

Methods

The synthesis of [Gln22]-beta-Amyloid (6-40) typically involves solid-phase peptide synthesis techniques. In this method, the peptide chain is assembled on a solid resin support, allowing for stepwise addition of amino acids. The synthesis process may include:

  1. Coupling Reactions: Amino acids are sequentially added using coupling reagents such as HATU or DIC to facilitate amide bond formation.
  2. Deprotection Steps: Protective groups on amino acids are removed using reagents like piperidine to expose reactive sites for further coupling.
  3. Cleavage from Resin: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid combined with other solvents.

Technical Details

The synthesis requires careful control of conditions to prevent aggregation during the process. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, ensuring that the final product is free from truncated sequences or aggregates .

Molecular Structure Analysis

Structure

The molecular structure of [Gln22]-beta-Amyloid (6-40) consists of a sequence of 40 amino acids with a specific substitution at position 22. The structural formula can be represented as:

Sequence Asp Ala Glu Phe Arg His Asp Val Val Ile Ala Gly Gly Val Val Gln \text{Sequence Asp Ala Glu Phe Arg His Asp Val Val Ile Ala Gly Gly Val Val Gln }

Data

The molecular weight and specific structural data can vary depending on the synthesis method but typically fall within expected ranges for similar peptides. The presence of hydrophobic residues contributes to its aggregation propensity, which is a hallmark of amyloid formation.

Chemical Reactions Analysis

Reactions

[Gln22]-beta-Amyloid (6-40) undergoes several key reactions that are critical for its biological function:

  1. Aggregation: In solution, the peptide can spontaneously aggregate into oligomers and fibrils, a process driven by hydrophobic interactions and hydrogen bonding.
  2. Proteolysis Resistance: The substitution at position 22 enhances resistance to enzymatic degradation compared to non-mutated forms, affecting its clearance from the brain .

Technical Details

These reactions can be quantitatively analyzed using techniques such as dynamic light scattering (DLS) and electron microscopy to visualize aggregate formation.

Mechanism of Action

Process

The mechanism by which [Gln22]-beta-Amyloid (6-40) exerts its neurotoxic effects involves several steps:

  1. Aggregation: The peptide forms soluble oligomers that can disrupt cellular membranes.
  2. Neurotoxicity: These aggregates interfere with neuronal signaling and promote inflammatory responses in surrounding glial cells.
  3. Plaque Formation: Over time, these processes contribute to the formation of amyloid plaques observed in Alzheimer's disease .

Data

Research indicates that variants like [Gln22]-beta-Amyloid have altered kinetics in aggregation compared to wild-type peptides, leading to faster plaque formation and increased neurotoxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Molecular Weight: Approximately 4,500 Da.
  • pI Value: Varies based on amino acid composition but generally falls within physiological pH ranges.
  • Stability: Stability can be affected by temperature and pH; lower temperatures generally enhance stability against aggregation.
Applications

Scientific Uses

[Gln22]-beta-Amyloid (6-40) serves various roles in scientific research:

  1. Alzheimer's Disease Research: Used to study mechanisms underlying amyloid pathology and neurodegeneration.
  2. Drug Development: Serves as a target for therapeutic interventions aimed at preventing aggregation or enhancing clearance.
  3. Biomarker Studies: Investigated as a potential biomarker for early detection of Alzheimer's disease due to its altered aggregation properties compared to wild-type peptides .

This detailed understanding of [Gln22]-beta-Amyloid (6-40) aids researchers in deciphering its role in neurodegenerative diseases and developing potential therapeutic strategies against Alzheimer’s disease.

Properties

Product Name

[Gln22]-beta-Amyloid (6-40)

Molecular Weight

3710.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.